molecular formula C21H23NO4 B557749 Fmoc-d-allo-ile-oh CAS No. 118904-37-3

Fmoc-d-allo-ile-oh

Cat. No.: B557749
CAS No.: 118904-37-3
M. Wt: 353.4 g/mol
InChI Key: QXVFEIPAZSXRGM-ORAYPTAESA-N
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Description

Fmoc-d-allo-ile-oh is a synthetic amino acid derivative where the carboxyl group of the naturally occurring amino acid isoleucine is replaced with a 9-fluorenylmethyloxycarbonyl (FMOC) group. This FMOC group acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group during peptide synthesis .

Mechanism of Action

Target of Action

The primary target of Fmoc-D-Allo-Ile-OH is the amine group of amino acids . The compound acts as a protecting group for the amine, preventing undesired reactions during peptide synthesis .

Mode of Action

This compound operates by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the controlled formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

The pharmacokinetics of this compound are primarily determined by its role in peptide synthesis. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of this compound’s action is the successful synthesis of peptides, including ones of significant size and complexity . The Fmoc group allows for very rapid and highly efficient synthesis of peptides .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis occurs. The use of a solution of 20% piperidine in N,N-dimethylformamide (DMF) is typical for Fmoc deprotection in SPPS . The Fmoc group has an approximate half-life of 6 seconds in this solution .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-d-allo-ile-oh is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated SPPS systems and large-scale purification methods .

Chemical Reactions Analysis

Types of Reactions

Fmoc-d-allo-ile-oh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-d-allo-ile-oh has significant value in scientific research, particularly in the following areas:

    Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is used in studies involving protein structure and function.

    Industrial Applications: It is employed in the production of various chemical products and materials

Comparison with Similar Compounds

Fmoc-d-allo-ile-oh can be compared with other FMOC-protected amino acids, such as:

This compound is unique due to its specific stereochemistry, which can influence the properties and reactivity of the resulting peptides and proteins .

Properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVFEIPAZSXRGM-ORAYPTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426315
Record name FMOC-D-allo-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118904-37-3
Record name FMOC-D-allo-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2~{R},3~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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